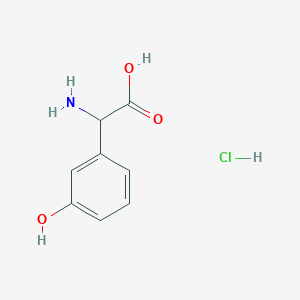

Amino(3-hydroxyphenyl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-hydroxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-2-1-3-6(10)4-5;/h1-4,7,10H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWQGSMWKXKSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81017-73-4 | |

| Record name | 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Amino(3-hydroxyphenyl)acetic-acid-hydrochloride

A Technical Guide to the Synthesis of Amino(3-hydroxyphenyl)acetic acid hydrochloride

Abstract: This guide provides a detailed technical overview of the synthesis of this compound, a key building block in pharmaceutical and organic chemistry. We will explore the predominant synthetic methodologies, focusing on the Strecker synthesis due to its robustness and adaptability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a comprehensive experimental protocol, and critical analysis of process variables.

Introduction: Significance and Synthetic Landscape

Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic α-amino acid. Its structural motif is a crucial component in various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it ideal for handling and subsequent reactions.

The strategic importance of this molecule lies in its utility as a chiral precursor and intermediate. While its isomer, 4-hydroxyphenylglycine, is famously a side chain for antibiotics like amoxicillin, the 3-hydroxy isomer serves as a vital component in the synthesis of other complex molecules, including certain β-lactam antibiotics and other therapeutics.[1][2][3]

The synthesis of α-amino acids can be broadly approached through several classic and modern methods. For the specific target of Amino(3-hydroxyphenyl)acetic acid, the most prominent and industrially relevant methods are:

-

The Strecker Synthesis: A versatile and time-tested three-component reaction involving an aldehyde, ammonia, and a cyanide source.[4][5][6]

-

The Bucherer-Bergs Synthesis: Another multicomponent reaction that proceeds via a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]

-

Alternative Routes: Including enzymatic synthesis and methods starting from glyoxylic acid and a phenol compound.[1][11]

This guide will focus primarily on the Strecker synthesis, as it provides a direct and efficient route from the readily available starting material, 3-hydroxybenzaldehyde.

Core Methodology: The Strecker Synthesis

The Strecker synthesis, first described by Adolph Strecker in 1850, is a two-step process for producing α-amino acids.[5][6] The overall transformation involves the reaction of an aldehyde with ammonia and cyanide, forming an α-aminonitrile intermediate, which is then hydrolyzed to yield the final amino acid.[4][6][12]

Mechanistic Rationale

Understanding the mechanism is paramount for process optimization and troubleshooting. The synthesis proceeds through two distinct stages:

Part 1: Formation of the α-Aminonitrile

-

Imine Formation: The process begins with the reaction between the aldehyde (3-hydroxybenzaldehyde) and ammonia. The ammonium chloride (NH₄Cl) often used in lab-scale preparations serves as both a source of ammonia and a mild acid catalyst to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[6][13]

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), provides the cyanide anion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), forming a new carbon-carbon bond and yielding the stable α-aminonitrile intermediate, 2-amino-2-(3-hydroxyphenyl)acetonitrile.[4][6][14]

Part 2: Hydrolysis to the Amino Acid

-

Nitrile Hydrolysis: The α-aminonitrile is subjected to vigorous hydrolysis, typically under strong acidic conditions (e.g., refluxing aqueous HCl). The nitrile group is converted in a stepwise fashion into a carboxylic acid.[4][6][13]

-

Salt Formation: The use of hydrochloric acid not only catalyzes the hydrolysis but also protonates the α-amino group, resulting in the formation of the final product as a stable hydrochloride salt, which often aids in its crystallization and purification.

The overall synthetic pathway is visualized below.

Caption: High-level workflow for the Strecker Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of racemic this compound. Safety Precaution: This synthesis involves highly toxic cyanides. All operations must be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-Hydroxybenzaldehyde | 122.12 | 100-83-4 | Starting aldehyde[15] |

| Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 | Ammonia source |

| Potassium Cyanide (KCN) | 65.12 | 151-50-8 | Highly Toxic ; Cyanide source |

| Methanol (MeOH) | 32.04 | 67-56-1 | Solvent |

| Concentrated HCl (~37%) | 36.46 | 7647-01-0 | Corrosive ; Hydrolysis reagent |

| Deionized Water (H₂O) | 18.02 | 7732-18-5 | Solvent/Reagent |

Step-by-Step Procedure

Step 1: Synthesis of 2-amino-2-(3-hydroxyphenyl)acetonitrile

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (13.4 g, 0.25 mol) and deionized water (50 mL). Stir until fully dissolved.

-

Add 3-hydroxybenzaldehyde (24.4 g, 0.20 mol) to the solution, followed by methanol (100 mL). The mixture may become a slurry.

-

In a separate beaker, carefully dissolve potassium cyanide (16.3 g, 0.25 mol) in deionized water (50 mL). Caution: Highly toxic.

-

Cool the aldehyde mixture in an ice bath to 0-5 °C. Slowly add the potassium cyanide solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting aldehyde.

-

Upon completion, the resulting α-aminonitrile may precipitate. The crude intermediate can be filtered and washed with cold water, then used directly in the next step without extensive purification.

Step 2: Hydrolysis and Isolation of this compound

-

Transfer the crude α-aminonitrile from the previous step to a 1 L round-bottom flask suitable for reflux.

-

Carefully add concentrated hydrochloric acid (200 mL) to the flask. Caution: Corrosive and exothermic. Perform this addition slowly, preferably in an ice bath.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a vigorous reflux for 4-6 hours. During this time, ammonia gas will be evolved. Ensure the fume hood has adequate ventilation.

-

After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath for 2-3 hours to promote crystallization.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold acetone or ethanol to remove residual impurities.

-

Dry the white to off-white crystalline solid under vacuum at 50-60 °C to a constant weight.

The final product is racemic (D,L)-Amino(3-hydroxyphenyl)acetic acid hydrochloride. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Process Considerations & Alternative Routes

Asymmetric Synthesis

The classical Strecker synthesis yields a racemic mixture of the amino acid.[4][6] For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This can be achieved through:

-

Chiral Resolution: Resolving the racemic mixture using a chiral resolving agent.

-

Asymmetric Strecker Reaction: Employing a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[4][16] For example, using a chiral amine like (S)-alpha-phenylethylamine instead of ammonia can lead to the formation of diastereomeric aminonitriles that can be separated before hydrolysis.[4]

Bucherer-Bergs Synthesis

An alternative to the Strecker route is the Bucherer-Bergs reaction. This method involves reacting the starting aldehyde (or ketone) with ammonium carbonate and potassium cyanide.[7][9] The reaction proceeds through a hydantoin intermediate (a five-membered heterocyclic ring). This hydantoin is then isolated and subsequently hydrolyzed under harsh acidic or basic conditions to yield the desired amino acid.[7][17] While effective, this route adds an extra step (formation and hydrolysis of the hydantoin) compared to the more direct Strecker synthesis.

Caption: A comparative overview of the Strecker and Bucherer-Bergs synthetic pathways.

Conclusion

The synthesis of this compound is a well-established process critical for the pharmaceutical industry. The Strecker synthesis offers a direct, robust, and scalable method starting from 3-hydroxybenzaldehyde. While the classic approach yields a racemic product, modern adaptations allow for highly selective asymmetric syntheses to produce enantiomerically pure compounds. A thorough understanding of the reaction mechanism, strict adherence to safety protocols due to the use of cyanides, and careful control of reaction conditions are essential for a successful and reproducible synthesis.

References

- 1. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]

- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker Synthesis [organic-chemistry.org]

- 15. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic acid hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of Amino(3-hydroxyphenyl)acetic acid hydrochloride (CAS No. 81017-73-4). It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: A Key Building Block in Neuroscience and Beyond

Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic α-amino acid. Its hydrochloride salt is a stable, crystalline solid that serves as a valuable precursor and research tool. The strategic placement of the hydroxyl group at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest in the design of biologically active molecules. This guide will delve into the core chemical characteristics of its hydrochloride form, providing a foundational understanding for its application in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

Structure and Identification

The molecular structure of this compound is characterized by a phenyl ring substituted with a hydroxyl group at the C3 position and an aminoacetic acid moiety at the C1 position. The amino group is protonated in the hydrochloride salt form.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| CAS Number | 81017-73-4 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO₃ | [3] |

| Molecular Weight | 203.62 g/mol | [3] |

| Synonyms | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride | [1] |

Predicted and Observed Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table includes values from commercial suppliers and predicted data. Researchers should verify these properties experimentally.

| Property | Value | Notes |

| Purity | ≥95% - 97% | As specified by commercial suppliers.[3] |

| Physical State | Solid, crystalline powder | |

| Melting Point | Data not available | |

| Solubility | Data not available for the hydrochloride salt. The free base, (RS)-3-Hydroxyphenylglycine, is soluble to 100 mM in 1 eq. NaOH. Amino acid hydrochlorides are generally more soluble in water and polar organic solvents than their free amino acid forms. | |

| pKa (predicted) | 1.85 ± 0.10 (for the carboxylic acid of the free amino acid) | Predicted for the free amino acid. |

| Storage | Store in a cool, dry place. Keep container tightly closed in a well-ventilated place. | [1][3] |

Spectroscopic Characterization (Predicted)

Definitive, published spectroscopic data for this compound is scarce. The following represents a predicted spectroscopic profile based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O):

-

Aromatic Protons: Signals expected between δ 6.8 and 7.4 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).

-

α-Proton: A singlet is expected around δ 5.0-5.3 ppm.

-

Exchangeable Protons (OH, NH₃⁺): These signals may be broad and their chemical shift will be dependent on concentration and temperature. In D₂O, these protons will exchange with deuterium and the signals will disappear.

-

-

¹³C NMR (in D₂O):

-

Carbonyl Carbon: Expected around δ 170-175 ppm.

-

Aromatic Carbons: Signals expected between δ 115 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

-

α-Carbon: Expected around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Phenol): Broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (Ammonium): Broad band centered around 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1730-1750 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 168.06, corresponding to the free amino acid.

Synthesis and Purification

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

Expertise & Experience Note: This protocol is illustrative. The choice of solvents, reaction times, and purification methods may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Step 1: Formation of the α-Aminonitrile (Strecker Reaction)

-

To a solution of ammonium chloride in aqueous ammonia, add 3-hydroxybenzaldehyde.

-

To this mixture, add a solution of sodium cyanide in water dropwise, while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent.

-

-

Step 2: Hydrolysis of the α-Aminonitrile

-

Add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the amino group to its ammonium salt.

-

Monitor the reaction for the disappearance of the starting material.

-

-

Step 3: Isolation and Purification

-

After hydrolysis is complete, cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.

-

Collect the crude product by filtration and wash with a small amount of cold acetone or ethanol.

-

For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or methanol/ether.

-

Dry the purified crystals under vacuum to obtain this compound.

-

Applications in Research and Drug Development

The non-hydrochloride form, (RS)-3-Hydroxyphenylglycine, is known to be an agonist at metabotropic glutamate receptors (mGluRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making derivatives of 3-hydroxyphenylglycine valuable tools for neuroscience research.

The unique stereoelectronic properties of this compound make it an attractive scaffold for:

-

Neuropharmacology: Investigating the structure-activity relationships of mGluR ligands.

-

Medicinal Chemistry: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Asymmetric Synthesis: The chiral variants of 3-hydroxyphenylglycine are used as building blocks in the synthesis of enantiomerically pure pharmaceuticals.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]

Conclusion

This compound is a compound with significant potential in chemical synthesis and neuroscience research. While a complete experimental dataset is not widely published, this guide provides a solid foundation of its known properties, a plausible synthetic route, and critical safety information. As with any chemical, researchers are encouraged to perform their own analytical characterization to ensure the identity and purity of the material before use in their experiments.

References

An In-depth Technical Guide on the Molecular Structure of Amino(3-hydroxyphenyl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of Amino(3-hydroxyphenyl)acetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The content delves into its molecular architecture, physicochemical characteristics, and analytical methodologies, grounding all claims in verifiable scientific sources.

Introduction and Strategic Importance

This compound is a specialized organic molecule that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a phenyl ring substituted with hydroxyl, amino, and carboxylic acid groups, makes it a versatile precursor for a range of pharmaceutical compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable trait for many laboratory applications.

This compound and its derivatives are structurally related to biologically significant molecules like mandelic acid, an alpha-hydroxy acid used in cosmetics and as a precursor to various drugs[1]. Understanding the precise molecular structure and properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents and other advanced materials.

Molecular Structure and Physicochemical Profile

The defining feature of this compound is its unique arrangement of functional groups, which dictates its chemical behavior and potential applications.

Elucidation of the Chemical Structure

The molecule consists of a central alpha-carbon atom bonded to four different groups:

-

A phenyl ring substituted at the meta-position (position 3) with a hydroxyl (-OH) group.

-

An amino group (-NH2), which is protonated in the hydrochloride salt form (-NH3+).

-

A carboxylic acid group (-COOH).

-

A hydrogen atom .

The presence of these four distinct substituents on the alpha-carbon renders the molecule chiral , meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The specific stereochemistry can significantly influence its biological activity and interaction with other chiral molecules, a critical consideration in drug design. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The presence of polar functional groups and the ionic nature of the hydrochloride salt govern its solubility and reactivity.

| Property | Value | Source |

| CAS Number | 81017-73-4 / 31932-87-3 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 203.62 g/mol / 203.63 g/mol | [2][3][5] |

| MDL Number | MFCD19103264 | [2][3][5] |

| Purity | Typically ≥95% | [3][6] |

Synthesis and Spectroscopic Characterization

The synthesis of Amino(3-hydroxyphenyl)acetic acid and its subsequent conversion to the hydrochloride salt can be achieved through various organic synthesis routes. A common approach involves the modification of a precursor molecule, such as 3-hydroxyphenylacetic acid or a related compound. For instance, a nitration reaction followed by reduction is a plausible pathway to introduce the amino group.

General Synthetic Workflow

A general synthetic strategy could involve the nitration of a phenylacetic acid derivative, followed by the reduction of the nitro group to an amine. The final step would be the treatment with hydrochloric acid to form the salt.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis for Structural Verification

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton (methine), and the exchangeable protons of the hydroxyl, amino, and carboxylic acid groups. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the alpha-carbon, and the carbonyl carbon of the carboxylic acid.

FTIR spectroscopy is a powerful tool for identifying the functional groups present.[7]

-

O-H Stretch: A broad absorption band is expected for the hydroxyl group of the phenol and the carboxylic acid.

-

N-H Stretch: The protonated amino group (-NH3+) will show characteristic stretching vibrations.

-

C=O Stretch: A strong absorption peak corresponding to the carbonyl group of the carboxylic acid will be present.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The mass spectrum should show a prominent peak corresponding to the molecular ion (or [M+H]⁺), confirming the molecular weight.[8]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Safety Precautions

Based on available safety data sheets, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][9] It may also cause respiratory irritation.[6][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6][9] Work should be conducted in a well-ventilated area or a fume hood.[6][9]

Storage and Stability

The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[3][6] It should be kept away from incompatible substances such as strong bases and oxidizing agents.

Applications in Research and Development

This compound is primarily used as an intermediate and building block in the synthesis of more complex molecules.[2] Its bifunctional nature (containing both an amino and a carboxylic acid group) makes it a valuable synthon for peptide synthesis and the creation of various heterocyclic compounds. Its structural similarity to endogenous molecules and known drug scaffolds suggests its potential in the development of novel pharmaceuticals. For instance, related hydroxyphenylacetic acids have shown diverse biological activities, including antioxidant and blood pressure-reducing effects.[10][11][12]

Conclusion

This compound is a chiral molecule with a well-defined structure that makes it a valuable tool for synthetic and medicinal chemists. A thorough understanding of its molecular architecture, confirmed through modern spectroscopic techniques, is essential for its successful application in the development of new chemical entities. Adherence to proper safety and handling protocols is mandatory when working with this compound.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]

- 3. 31932-87-3 this compound AKSci 0100AE [aksci.com]

- 4. 81017-73-4 this compound AKSci 9387DM [aksci.com]

- 5. 31932-87-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. aksci.com [aksci.com]

- 7. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. hmdb.ca [hmdb.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Amino(3-hydroxyphenyl)acetic Acid Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for Amino(3-hydroxyphenyl)acetic acid hydrochloride

In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical parameter influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing a comprehensive overview of the solubility of this compound.

It is important to acknowledge from the outset that publicly available, quantitative solubility data for this specific hydrochloride salt is limited. Therefore, this guide adopts a dual approach. Firstly, it synthesizes the most relevant available data from closely related structural analogs to provide a robust estimation of its solubility profile. Secondly, and most crucially, it equips you, the researcher, with a detailed, field-proven experimental protocol to determine the precise solubility of this compound in your specific solvent systems and experimental conditions. This empowers you to generate the high-quality, reliable data essential for your research and development endeavors.

Compound Profile: Structure and Significance

Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a hydroxylated phenyl ring, an amino group, and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and drug design. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent compound.

Chemical Structure:

-

IUPAC Name: 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride

-

Molecular Formula: C₈H₁₀ClNO₃

-

Molecular Weight: 203.63 g/mol

The presence of ionizable groups—the amino and carboxylic acid functions—and the phenolic hydroxyl group dictates that the solubility of this compound will be significantly influenced by the pH of the medium.

Solubility Data: An Analysis of Structural Analogs

In the absence of direct, comprehensive data for this compound, we turn to its closest structural relatives to build a predictive solubility profile. The following data for (S)-3-Hydroxyphenylglycine and 3-Hydroxyphenylacetic acid provide valuable insights.

Table 1: Quantitative Solubility Data of Structurally Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| (S)-3-Hydroxyphenylglycine | Water | Not Specified | Soluble to 50 mM | |

| (RS)-3-Hydroxyphenylglycine | 1 eq. NaOH | Not Specified | Soluble to 100 mM | [1][2] |

| 3-Hydroxyphenylacetic acid | PBS (pH 7.2) | Not Specified | ~ 5 mg/mL | [3] |

| 3-Hydroxyphenylacetic acid | Ethanol | Not Specified | ~ 1 mg/mL | [3] |

| 3-Hydroxyphenylacetic acid | DMSO | Not Specified | ~ 1 mg/mL | [3] |

| 3-Hydroxyphenylacetic acid | Water | Not Specified | 1000 mg/mL | [4] |

| (3-amino-4-hydroxyphenyl)acetic acid | DMSO | Not Specified | Slightly Soluble | [5] |

| (3-amino-4-hydroxyphenyl)acetic acid | Methanol | Not Specified | Slightly Soluble (enhanced by heating and sonication) | [5] |

Expert Interpretation and Causality:

-

The Hydrochloride Salt Advantage: The target compound is a hydrochloride salt. Generally, forming a salt of a compound with a basic nitrogen, such as the amino group in our molecule, significantly enhances its aqueous solubility, particularly in acidic to neutral pH ranges, compared to its free base form. Phenylglycine itself is noted to have increased solubility at acidic pH levels[6]. Therefore, it is reasonable to expect that the aqueous solubility of this compound will be greater than its non-salt counterparts, especially at pH values below the pKa of the amino group.

-

pH-Dependent Solubility: The zwitterionic nature of amino acids leads to a characteristic U-shaped solubility profile with respect to pH, exhibiting minimum solubility at the isoelectric point (pI) and increasing solubility in both acidic and alkaline conditions[7]. For our compound, the presence of the acidic hydrochloride will shift the initial pH of an aqueous solution to the acidic side, likely resulting in good initial solubility. As the pH is increased towards the pI, the solubility is expected to decrease, and then increase again at higher pH as the carboxylic acid and phenolic hydroxyl groups are deprotonated. The solubility in 1 eq. NaOH being 100 mM for (RS)-3-Hydroxyphenylglycine supports the expectation of high solubility in alkaline conditions[1][2].

-

Solvent Polarity: The data for 3-Hydroxyphenylacetic acid suggests a higher solubility in the highly polar aqueous buffer (PBS) compared to the less polar organic solvents ethanol and DMSO[3]. This is consistent with the presence of multiple polar, hydrogen-bonding groups in the molecule. The conflicting high water solubility value of 1000 mg/mL from one source should be treated with caution, as it may represent specific experimental conditions or a different solid form[4].

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle

An excess of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Incubator shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation:

-

Prepare stock solutions of your chosen solvents. If using buffers, ensure the pH is accurately adjusted and recorded.

-

Set the incubator shaker to the desired constant temperature (e.g., 25 °C or 37 °C).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be to add approximately 10-20 mg of the compound to 1-2 mL of solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in the incubator shaker.

-

Agitate the samples at a constant speed for a predetermined time to reach equilibrium. A common duration is 24 to 48 hours. To validate the equilibration time, you can take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation (Critical Step):

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved solid, which is a common source of error, centrifugation is highly recommended. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.

-

Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of your analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column with a mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for such compounds.

-

Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 275 nm, but this should be confirmed by a UV scan).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration.

-

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

Based on available safety data for related compounds, the following precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion and Future Directions

While a definitive, comprehensive public dataset on the solubility of this compound remains to be established, this guide provides a robust framework for both estimating its solubility and experimentally determining it with high fidelity. The analysis of structural analogs suggests that the compound will exhibit good aqueous solubility, particularly in acidic conditions, with a pronounced pH-dependent profile. For drug development professionals and researchers, the provided shake-flask protocol offers a reliable pathway to generate the precise, application-specific solubility data required for informed decision-making in formulation development, preclinical studies, and beyond.

References

- 1. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [m.chemicalbook.com]

- 2. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [amp.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

A Technical Guide to the Spectroscopic Characterization of Amino(3-hydroxyphenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The core structure, a derivative of m-tyrosine, is of significant interest in medicinal chemistry for the synthesis of novel pharmaceutical agents. Accurate spectroscopic analysis is paramount for quality control and for understanding the molecule's chemical behavior. This guide will delve into the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

Amino(3-hydroxyphenyl)acetic acid hydrochloride possesses a unique combination of functional groups that dictate its spectroscopic signature: a meta-substituted phenolic ring, an α-amino acid moiety (present as an ammonium salt), and a carboxylic acid.

References

An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic Acid: From Discovery to Therapeutic Potential

Foreword

Amino(3-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant pharmacological tool for researchers in neuroscience and drug development. Its specific interactions with metabotropic glutamate receptors have opened new avenues for investigating the complexities of synaptic transmission and exploring novel therapeutic strategies for a range of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of this fascinating molecule, from its discovery and synthesis to its detailed pharmacology and potential future applications. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of Amino(3-hydroxyphenyl)acetic acid and its place in modern medicinal chemistry.

Discovery and Historical Context

While a definitive "discovery" paper pinpointing the first synthesis of Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of phenylglycine derivatives. Phenylglycine itself has been a known chemical entity for well over a century. However, the specific interest in the 3-hydroxy substituted variant is a more recent development, largely driven by the discovery of its potent and selective activity at metabotropic glutamate receptors (mGluRs) in the late 20th century.

Initially, research into hydroxyphenylglycines was heavily focused on the para (4-hydroxy) isomer due to its crucial role as a structural component of the vancomycin class of glycopeptide antibiotics.[1] In contrast, 3-hydroxyphenylglycine is rare in nature, with one of the few examples being a derivative, forphenicine (4-formyl-3-hydroxyphenylglycine), which is produced by Actinomyces fulvoviridis.[2] The shift in focus towards the pharmacological properties of the meta (3-hydroxy) isomer marked a pivotal moment, transitioning its significance from the realm of natural products to that of neuropharmacology.

Chemical Synthesis and Characterization

The synthesis of Amino(3-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. A common and effective laboratory-scale method involves the Strecker synthesis or variations thereof, starting from 3-hydroxybenzaldehyde. However, for larger-scale production, methods avoiding the use of cyanide are often preferred. One such industrially relevant approach is the reaction of a phenol with glyoxylic acid and an ammonia source.

Representative Synthetic Protocol: Phenol-Glyoxylic Acid Condensation

This method offers a more environmentally benign alternative to the classical Strecker synthesis. The following is a generalized protocol based on principles described in the patent literature for the synthesis of hydroxyphenylglycine compounds.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-hydroxyphenol (resorcinol can also be a starting point, though regioselectivity can be a challenge) in a suitable organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An aqueous solution of glyoxylic acid and an ammonium salt (e.g., ammonium chloride or ammonium formate) are added to the flask. The molar ratios of the reactants are critical and should be optimized for maximum yield.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature, typically between 60-100°C, and stirred vigorously for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer, containing the product, is then subjected to a pH adjustment. By carefully bringing the pH to the isoelectric point of Amino(3-hydroxyphenyl)acetic acid (around pH 5-6), the product will precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. For higher purity, recrystallization from hot water or an alcohol-water mixture can be performed.

-

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Amino(3-hydroxyphenyl)acetic acid.

Pharmacology and Mechanism of Action

The primary pharmacological significance of Amino(3-hydroxyphenyl)acetic acid lies in its activity as a selective agonist for Group I metabotropic glutamate receptors (mGluRs).[3]

Metabotropic Glutamate Receptors: A Brief Overview

Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission throughout the central nervous system. They are divided into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.

-

Group I (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4]

-

Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

-

Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase.

Activity of Amino(3-hydroxyphenyl)acetic Acid at Group I mGluRs

(S)-3-Hydroxyphenylglycine is a potent and selective agonist at Group I mGluRs, with a preference for mGluR1 over mGluR5.[5] Its agonist activity at these receptors triggers the Gq/G11 signaling cascade, leading to a variety of downstream effects that modulate neuronal excitability and synaptic plasticity. The activation of Group I mGluRs can lead to both long-term potentiation (LTP) and long-term depression (LTD) of synaptic strength, depending on the specific neuronal circuit and stimulation paradigm.[6][7]

Signaling Pathway Diagram

Caption: Signaling cascade initiated by Amino(3-hydroxyphenyl)acetic acid at Group I mGluRs.

Therapeutic Potential and Applications in Drug Development

The ability of Amino(3-hydroxyphenyl)acetic acid to selectively activate Group I mGluRs makes it a valuable tool for studying the roles of these receptors in health and disease. Furthermore, the modulation of glutamatergic signaling through mGluRs holds significant therapeutic potential for a variety of disorders.

Potential Therapeutic Areas for Group I mGluR Modulation:

-

Neurological Disorders: The involvement of Group I mGluRs in synaptic plasticity suggests their potential as targets for treating cognitive disorders, such as Alzheimer's disease and certain forms of intellectual disability.[8]

-

Psychiatric Disorders: Dysregulation of glutamate signaling is implicated in conditions like schizophrenia, anxiety, and depression. Modulators of mGluRs are being investigated as novel therapeutic approaches for these disorders.[8]

-

Addiction: There is growing evidence that glutamate plays a key role in the neurobiology of addiction. Both positive and negative allosteric modulators of mGluRs are being explored for their potential to reduce drug-seeking behaviors and prevent relapse.

-

Pain: Group I mGluRs are involved in nociceptive pathways, and their modulation may offer new strategies for the management of chronic pain.

It is important to note that while agonists like Amino(3-hydroxyphenyl)acetic acid are crucial for research, the development of allosteric modulators (both positive and negative) is often preferred for therapeutic applications due to their ability to fine-tune receptor activity rather than causing widespread activation, which can lead to side effects.

Metabolism and Toxicology

Currently, there is limited publicly available data specifically detailing the metabolism and toxicology of Amino(3-hydroxyphenyl)acetic acid. However, based on its chemical structure, some general predictions can be made.

Expected Metabolic Pathways:

-

Phase I Metabolism: The phenolic hydroxyl group could be a site for oxidation or conjugation. The amino acid moiety could undergo deamination or decarboxylation.

-

Phase II Metabolism: The hydroxyl and carboxylic acid groups are likely to undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Toxicological Profile:

The toxicological profile of Amino(3-hydroxyphenyl)acetic acid has not been extensively studied. Safety data sheets for the racemic mixture indicate that it may cause skin and eye irritation, as well as respiratory irritation. As with any biologically active compound, a thorough toxicological evaluation, including studies on acute and chronic toxicity, genotoxicity, and reproductive toxicity, would be necessary before it could be considered for any therapeutic use.

Conclusion and Future Directions

Amino(3-hydroxyphenyl)acetic acid has transitioned from a relatively obscure chemical to a valuable pharmacological probe for dissecting the intricate roles of Group I metabotropic glutamate receptors. Its discovery and characterization have significantly contributed to our understanding of synaptic modulation and have opened up new avenues for therapeutic intervention in a host of CNS disorders.

Future research will likely focus on several key areas:

-

Development of More Selective Ligands: The design and synthesis of new agonists, antagonists, and allosteric modulators with even greater selectivity for mGluR1 and mGluR5 will continue to be a major focus.

-

Elucidation of In Vivo Activity: Further studies are needed to fully understand the in vivo effects of modulating Group I mGluRs with compounds like Amino(3-hydroxyphenyl)acetic acid in various animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles of this and related compounds is essential for their potential translation into clinical candidates.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylglycine - Wikipedia [en.wikipedia.org]

- 7. chemical-label.com [chemical-label.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride as a Synthetic Starting Material

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of the entire synthetic route. Amino(3-hydroxyphenyl)acetic acid hydrochloride, a non-proteinogenic α-amino acid, represents a quintessential chiral building block. Its structure, featuring a phenyl ring substituted with both a hydroxyl and an amino acid moiety at a stereocenter, offers a rich scaffold for elaboration into complex, high-value molecules.

This guide provides an in-depth technical exploration of this compound, moving beyond a simple recitation of properties to a field-proven analysis of its application. We will delve into its core characteristics, strategic application in the synthesis of key pharmaceutical agents, and the practical methodologies required for its successful utilization. This compound is particularly noted for its role as a precursor in the synthesis of bioactive molecules targeting neurological and cardiovascular pathways, such as the cardiac stress agent, (R)-Arbutamine.[1][2][3]

Core Physicochemical & Handling Characteristics

A thorough understanding of a starting material's properties is the foundation of any successful synthesis. The hydrochloride salt form enhances the stability and solubility of the amino acid, making it more amenable to handling and reaction setup.

| Property | Value | Source |

| CAS Number | 81017-73-4 | [4] |

| Molecular Formula | C₈H₁₀ClNO₃ | [4] |

| Molecular Weight | 203.62 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity (Typical) | ≥95% | [6] |

| Storage Conditions | Store long-term in a cool, dry place in a tightly-closed container | [5][6] |

Safety & Handling Synopsis

As with any laboratory chemical, appropriate safety measures are paramount. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[5][8]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][9] Facilities should be equipped with an eyewash station.[5]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][10]

-

First Aid:

Strategic Synthesis Overview

The synthesis of complex target molecules from this compound typically involves a multi-step pathway. A generalized workflow is illustrated below, highlighting the key transformations required to leverage this starting material effectively. The core logic involves selective protection of reactive functional groups, formation of a key bond (often an amide linkage), and subsequent deprotection and/or modification to yield the final product.

Caption: Generalized workflow for utilizing Amino(3-hydroxyphenyl)acetic acid.

Case Study: Synthesis of (R)-Arbutamine

A prominent application demonstrating the utility of this starting material is the synthesis of (R)-Arbutamine, a catecholamine used as a pharmacological stress agent for diagnosing coronary artery disease.[1][11] The synthesis leverages the chiral core of the amino acid to establish the correct stereochemistry in the final drug product.

The synthetic pathway involves the coupling of a protected amino alcohol derived from the starting material with a suitably functionalized butanoic acid derivative.

Reaction Mechanism: Amide Bond Formation

A crucial step in this synthesis is the formation of an amide bond. This is often achieved using a coupling agent like Diethyl Phosphorocyanidate (DEPC) or Dicyclohexylcarbodiimide (DCC). The mechanism involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride [myskinrecipes.com]

- 4. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]

- 5. aksci.com [aksci.com]

- 6. 81017-73-4 this compound AKSci 9387DM [aksci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of Amino(3-hydroxyphenyl)acetic acid hydrochloride, a compound of interest in pharmaceutical research and development. Drawing from established principles in organic synthesis, analytical chemistry, and pharmacology of related molecules, this document offers a synthesized perspective on its chemical properties, plausible manufacturing and analytical protocols, and potential applications. As direct literature on this specific salt is limited, this guide extrapolates from well-documented methodologies for structurally similar phenylglycine derivatives to provide a robust and scientifically grounded resource.

Introduction: The Phenylglycine Scaffold in Medicinal Chemistry

Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as crucial building blocks in the synthesis of various pharmaceuticals.[1][2] Their rigid structure and chiral nature make them valuable components in designing molecules with specific biological activities. Hydroxylated phenylglycines, in particular, are key side chains in some semi-synthetic β-lactam antibiotics.[3] The subject of this guide, this compound (also known as 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride), belongs to this important class of compounds. While its direct applications are not extensively documented in public literature, its structural similarity to other pharmacologically active phenylglycines suggests its potential as a key intermediate in drug discovery. The (S)-enantiomer of the free base, (S)-3-Hydroxyphenylglycine, has been identified as an agonist for group I metabotropic glutamate receptors (mGlu1), indicating the potential for neurological and psychiatric drug development.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 81017-73-4 | [6] |

| Molecular Formula | C₈H₁₀ClNO₃ | [6] |

| Molecular Weight | 203.62 g/mol | [6] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |

The presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group results in multiple pKa values, which is a critical consideration for developing analytical methods and understanding its physiological behavior.[7]

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[8][10]

Step 1: Formation of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

The synthesis would commence with 3-hydroxybenzaldehyde as the starting material.

-

Reaction: 3-hydroxybenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., sodium cyanide).[11]

-

Mechanism: The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile.[8]

-

Causality: The choice of a cyanide salt and an ammonium salt in an aqueous medium is a common and effective way to generate the necessary reactants in situ, driving the reaction towards the aminonitrile product.

Step 2: Hydrolysis to (±)-Amino(3-hydroxyphenyl)acetic Acid

The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid.

-

Reaction: The aminonitrile is treated with a strong acid, such as hydrochloric acid (HCl), under heating.[10]

-

Mechanism: The nitrile group is hydrolyzed in a stepwise manner to a carboxamide and then to a carboxylic acid.

-

Causality: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. Using hydrochloric acid in this step has the dual benefit of catalyzing the hydrolysis and forming the desired hydrochloride salt in the final step.

Step 3: Formation and Isolation of the Hydrochloride Salt

-

Procedure: After hydrolysis, the reaction mixture is cooled to induce crystallization of the this compound. The product can then be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried.

-

Self-Validation: The purity of the final product can be initially assessed by its melting point and thin-layer chromatography (TLC) profile.

Alternative Synthetic Route: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative multicomponent approach to synthesize hydantoins from ketones or aldehydes, which can then be hydrolyzed to the desired amino acid.[9][12]

-

Reaction: 3-hydroxybenzaldehyde would be reacted with potassium cyanide and ammonium carbonate.[13]

-

Intermediate: This reaction would form 5-(3-hydroxyphenyl)hydantoin.

-

Hydrolysis: The hydantoin intermediate can then be hydrolyzed with a strong acid or base to yield the amino acid. Acid hydrolysis would again lead to the formation of the hydrochloride salt.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be most suitable.[7]

Detailed Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.[7]

-

B: Acetonitrile or Methanol.

-

-

Gradient Elution: A typical gradient would start with a low percentage of the organic solvent (e.g., 5% B) and gradually increase to a higher percentage (e.g., 95% B) to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of approximately 210 nm or 275 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Self-Validating System: The method's suitability can be validated by assessing parameters such as linearity, precision, accuracy, and specificity. Peak symmetry and resolution from any impurities are key indicators of a successful separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent used (e.g., D₂O or DMSO-d₆).

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Pharmacological Relevance

The applications of this compound are likely centered around its use as a building block in the synthesis of more complex molecules.

-

Pharmaceutical Intermediate: As a phenylglycine derivative, it is a prime candidate for use in the synthesis of novel therapeutic agents.[1] Its structure is particularly relevant for compounds targeting the central nervous system, given the known activity of (S)-3-Hydroxyphenylglycine at metabotropic glutamate receptors.[5]

-

Antimicrobial Agents: Phenylglycine scaffolds are present in some antibiotics.[3] Derivatives of this compound could be explored for the development of new antibacterial or antifungal agents.

-

Enzyme Inhibitors: The amino acid structure makes it a candidate for designing inhibitors of enzymes such as aminopeptidases.[14]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

This compound is a promising, yet under-documented, member of the pharmacologically significant phenylglycine family. This guide has provided a comprehensive, albeit inferred, technical overview based on established chemical principles and data from closely related analogues. The proposed synthetic routes via Strecker or Bucherer-Bergs reactions are robust and well-precedented. The detailed analytical protocols offer a solid foundation for quality control and characterization. The potential applications as a pharmaceutical intermediate, particularly in neuroscience and infectious disease research, warrant further investigation. This document serves as a valuable resource for researchers and developers looking to explore the potential of this intriguing molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. (R)-2-Amino-2-(3-hydroxyphenyl)acetic acid [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]

- 7. benchchem.com [benchchem.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of Amino(3-hydroxyphenyl)acetic acid Hydrochloride

Introduction

Amino(3-hydroxyphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to biologically active molecules necessitates a reliable and accurate analytical method for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, addressing both achiral and chiral separation considerations.

The inherent chemical properties of amino acids, such as high polarity and the lack of a strong chromophore, often present challenges for direct analysis by HPLC with UV detection.[1][2][3] To overcome these limitations, this guide explores both direct UV detection and a pre-column derivatization strategy to enhance sensitivity and selectivity. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring a validated and reproducible analytical workflow.

Methodology and Scientific Rationale

The developed method is based on reversed-phase HPLC (RP-HPLC), a widely used technique for the separation of a broad range of analytes. The choice of a C18 stationary phase provides a versatile platform for the retention of the moderately polar this compound.

Achiral Analysis

For the quantitative analysis of the total concentration of this compound, a direct UV detection approach is often sufficient, particularly for bulk analysis and purity assessments. The phenolic group in the molecule allows for UV detection at a wavelength of approximately 275 nm.[4]

A critical parameter in the analysis of compounds with both acidic and basic functional groups, such as amino acids, is the control of the mobile phase pH.[5] The pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups of this compound dictate its ionization state. To ensure a single, stable ionic form and achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least two units away from the pKa of the functional groups.[5] An acidic mobile phase (pH ~2.5-3) is typically employed to protonate the carboxylic acid and amino groups, leading to consistent retention on a C18 column.

Chiral Separation

The stereochemistry of pharmaceutical compounds is a critical attribute, as enantiomers can exhibit different pharmacological and toxicological profiles.[6] For the enantiomeric separation of Amino(3-hydroxyphenyl)acetic acid, a direct approach using a chiral stationary phase (CSP) is the most efficient method.[6][7] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide array of chiral molecules, including amino acids and their derivatives.[8][9] The mechanism of separation on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention.[7]

Enhanced Sensitivity through Derivatization

For trace-level analysis or when higher sensitivity is required, pre-column derivatization is a powerful strategy.[2][10] This involves reacting the amino acid with a labeling agent to attach a UV-active or fluorescent tag. o-Phthalaldehyde (OPA) is a commonly used reagent that reacts with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11] This approach significantly enhances the limit of detection and quantification.

Experimental Protocols

Protocol 1: Achiral Analysis of this compound

This protocol is suitable for determining the total concentration and purity of this compound.

1. Sample Preparation:

- Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

- Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For biological samples like plasma, protein precipitation with a threefold excess of ice-cold acetonitrile is recommended, followed by centrifugation and filtration of the supernatant.[4][9]

2. HPLC Conditions:

| Parameter | Condition |

| HPLC System | Standard HPLC with UV Detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 275 nm[4] |

3. Data Analysis:

- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Chiral Separation of Amino(3-hydroxyphenyl)acetic acid Enantiomers

This protocol is designed to separate and quantify the individual enantiomers of Amino(3-hydroxyphenyl)acetic acid.

1. Sample Preparation:

- Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

2. HPLC Conditions:

| Parameter | Condition |

| HPLC System | Standard HPLC with UV Detector |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| UV Detection | 275 nm |

3. Data Analysis:

- Identify the peaks corresponding to each enantiomer based on the injection of individual enantiomeric standards, if available.

- Calculate the enantiomeric purity (% ee) using the peak areas of the two enantiomers.

Workflow Diagrams

Caption: General experimental workflow for HPLC analysis.

Caption: Pre-column derivatization workflow with OPA.

Performance Data Summary

The following table summarizes the expected performance characteristics for the achiral HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Validation Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantitation (LOQ) | ~1.0 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2.0% |

Conclusion